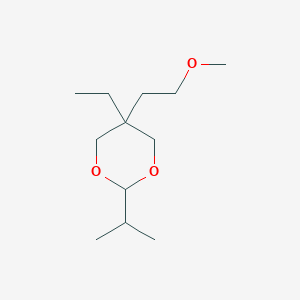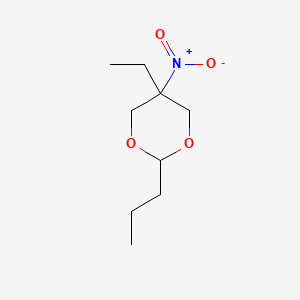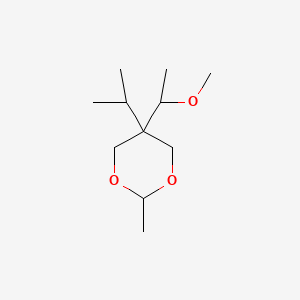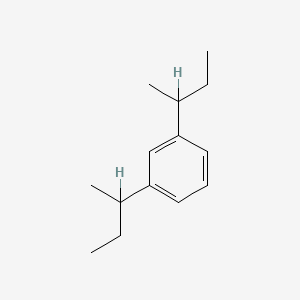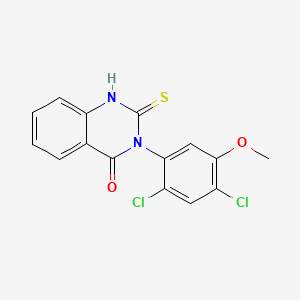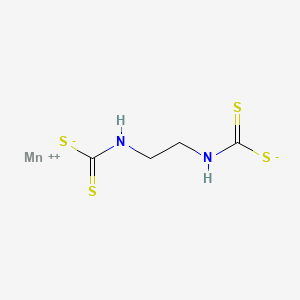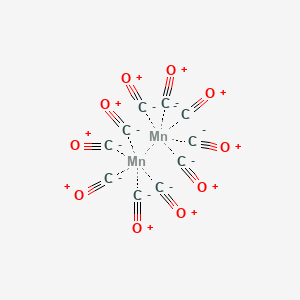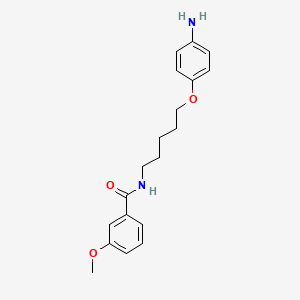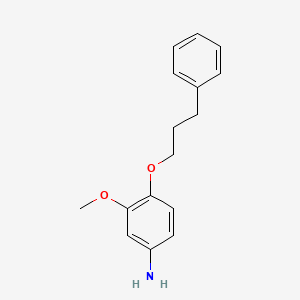
N1-(2-Aminophenyl)-N7-phenylheptanediamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The most significant peak in the 13C NMR spectrum confirms the cyclization process .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was reported by condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 91-93 °C. The compound also has good thermal stability .Wissenschaftliche Forschungsanwendungen
Tumor Immunotherapy
“NKL 22” is associated with Natural Killer (NK) cells, which are innate immune cells that can target abnormal and virus-infected cells without prior sensitization . NK-92 cells, a type of NK cell line, have been approved for clinical applications . Chimeric Antigen Receptor-modified NK-92 cells (CAR-NK-92 cells) have shown strong antitumor effects .
Synthesis of Secondary Amides
“N-(2-AMINOPHENYL)-N’-PHENYLHEPTANEDIAMIDE” has been used in the synthesis of secondary amides . This process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Antimicrobial Activity
A new quinazoline derivative synthesized from “N1-(2-Aminophenyl)-N7-phenylheptanediamide” has shown moderate antimicrobial activity . This compound could potentially be used in the development of new antimicrobial drugs .
Antioxidant Activity
The same quinazoline derivative mentioned above has also demonstrated good antioxidant activity . This suggests that “N1-(2-Aminophenyl)-N7-phenylheptanediamide” could be used in the development of new antioxidant agents .
Precursor for Synthesis
HDAC Inhibitor
“N1-(2-Aminophenyl)-N7-phenylheptanediamide” has been identified as a Histone Deacetylase (HDAC) inhibitor . HDAC inhibitors are being explored as potential anti-cancer drugs .
Wirkmechanismus
Target of Action
NKL 22, also known as N1-(2-Aminophenyl)-N7-phenylheptanediamide or N-(2-AMINOPHENYL)-N’-PHENYLHEPTANEDIAMIDE, is a potent and selective inhibitor of histone deacetylases (HDAC). It primarily targets HDAC1 and HDAC3, with IC50 values of 199 nM and 69 nM respectively . It exhibits selectivity over HDAC2/4/5/7/8 .
Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
NKL 22 interacts with its targets, HDAC1 and HDAC3, by inhibiting their enzymatic activity. This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. As a result, gene expression is affected, which can lead to various downstream effects depending on the genes involved .
Biochemical Pathways
The primary biochemical pathway affected by NKL 22 is the regulation of gene expression through histone acetylation. By inhibiting HDAC1 and HDAC3, NKL 22 prevents the deacetylation of histones, leading to changes in the structure of the chromatin and, consequently, gene expression .
The specific downstream effects can vary widely and depend on the particular genes whose expression is altered.
Result of Action
NKL 22 has been shown to ameliorate the disease phenotype and transcriptional abnormalities in Huntington’s disease transgenic mice . This suggests that it may have therapeutic potential in conditions where abnormal gene expression plays a role.
Safety and Hazards
The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Zukünftige Richtungen
The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .
Eigenschaften
IUPAC Name |
N'-(2-aminophenyl)-N-phenylheptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIULUYKQLVQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429495 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
CAS RN |
537034-15-4 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



